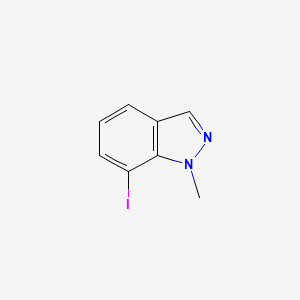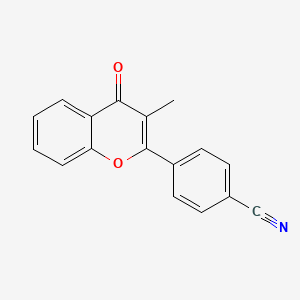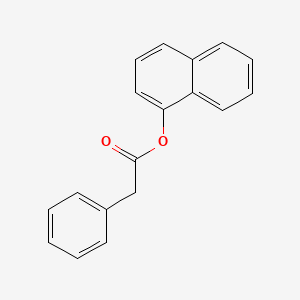
1-Naphthyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NAPHTHALEN-1-YL 2-PHENYLACETATE: is an organic compound that belongs to the class of esters. It is derived from naphthalene and phenylacetic acid. This compound is characterized by its aromatic structure, which includes a naphthalene ring and a phenylacetate moiety. The presence of these aromatic rings contributes to its stability and reactivity, making it a compound of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NAPHTHALEN-1-YL 2-PHENYLACETATE typically involves the esterification of naphthalen-1-ol with phenylacetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of NAPHTHALEN-1-YL 2-PHENYLACETATE may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: NAPHTHALEN-1-YL 2-PHENYLACETATE undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones and phenylacetic acid derivatives.
Reduction: Formation of naphthalen-1-ol and phenylacetaldehyde.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of NAPHTHALEN-1-YL 2-PHENYLACETATE.
Wissenschaftliche Forschungsanwendungen
Chemistry: NAPHTHALEN-1-YL 2-PHENYLACETATE is used as a precursor in the synthesis of various organic compounds. Its reactivity and stability make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, NAPHTHALEN-1-YL 2-PHENYLACETATE is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, NAPHTHALEN-1-YL 2-PHENYLACETATE is used in the production of specialty chemicals, including fragrances, flavors, and polymer additives
Wirkmechanismus
The mechanism of action of NAPHTHALEN-1-YL 2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress and protect cells from damage.
Vergleich Mit ähnlichen Verbindungen
NAPHTHALEN-2-YL 2-PHENYLACETATE: Similar structure but with the naphthalene ring positioned differently.
PHENYLACETIC ACID ESTERS: A class of compounds with varying aromatic groups attached to the phenylacetic acid moiety.
NAPHTHALENE DERIVATIVES: Compounds with different functional groups attached to the naphthalene ring.
Uniqueness: NAPHTHALEN-1-YL 2-PHENYLACETATE is unique due to its specific ester linkage and the combination of naphthalene and phenylacetate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
Eigenschaften
CAS-Nummer |
93654-98-9 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
naphthalen-1-yl 2-phenylacetate |
InChI |
InChI=1S/C18H14O2/c19-18(13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 |
InChI-Schlüssel |
LJBVSZRFRJKCIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


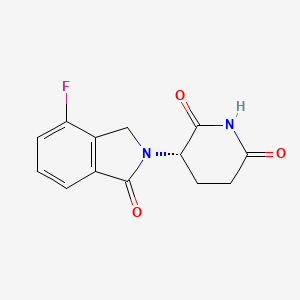

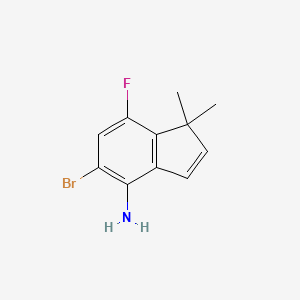
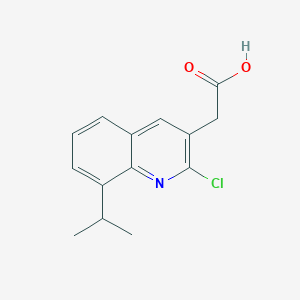
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)
![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)


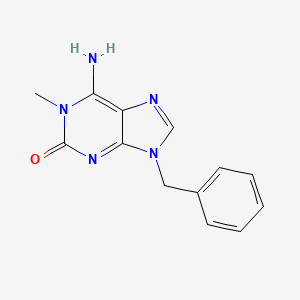
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
